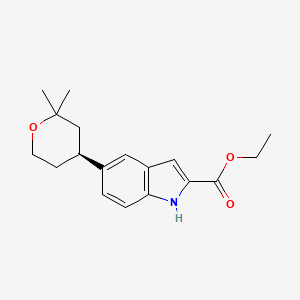
Benzene, (5-chloro-1-pentynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (5-chloro-1-pentynyl)-: is an organic compound with the molecular formula C11H11Cl . It is characterized by a benzene ring substituted with a 5-chloro-1-pentynyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of an alkyne and a chlorine substituent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-chloro-1-pentynyl)- typically involves the coupling of a benzene derivative with a 5-chloro-1-pentyne. One common method is the Sonogashira coupling reaction , which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds as follows:
Aryl halide: (e.g., bromobenzene) is reacted with .
Catalysts: Palladium(0) and copper(I) iodide.
Base: Triethylamine or diisopropylamine.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically around 60-80°C.
Industrial Production Methods: Industrial production methods for Benzene, (5-chloro-1-pentynyl)- are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. Large-scale reactions may use continuous flow reactors to maintain consistent reaction conditions and improve yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, (5-chloro-1-pentynyl)- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation, to form alkenes or dihalides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or oleum.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed:
Nitration: Nitrobenzene derivatives.
Sulfonation: Benzene sulfonic acid derivatives.
Halogenation: Chlorobenzene or bromobenzene derivatives.
Hydrogenation: Alkenes or alkanes depending on the extent of hydrogenation.
Aplicaciones Científicas De Investigación
Chemistry: : Benzene, (5-chloro-1-pentynyl)- is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds . Biology and Medicine : Research is ongoing into its potential use in pharmaceuticals, where its unique structure may offer novel biological activities . Industry : The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of Benzene, (5-chloro-1-pentynyl)- in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the alkyne group can participate in addition reactions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (5-bromo-1-pentynyl)-: Similar structure but with a bromine atom instead of chlorine.
Benzene, (5-iodo-1-pentynyl)-: Similar structure but with an iodine atom instead of chlorine.
Benzene, (5-fluoro-1-pentynyl)-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: : Benzene, (5-chloro-1-pentynyl)- is unique due to the specific reactivity imparted by the chlorine atom, which can influence the compound’s behavior in substitution reactions and its overall stability .
Propiedades
Número CAS |
24463-87-4 |
|---|---|
Fórmula molecular |
C11H11Cl |
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
5-chloropent-1-ynylbenzene |
InChI |
InChI=1S/C11H11Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2 |
Clave InChI |
CNFXMYILAIFDPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-[(4-chlorophenyl)methylamino]pyrimidine-5-carboxamide](/img/structure/B15360513.png)

![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15360522.png)

![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)
![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)







